molecular formula C12H14N4O4 B4601125 METHYL 2-[3-(4,6-DIMETHYL-2-PYRIMIDINYL)-2,5-DIOXO-1-IMIDAZOLIDINYL]ACETATE

METHYL 2-[3-(4,6-DIMETHYL-2-PYRIMIDINYL)-2,5-DIOXO-1-IMIDAZOLIDINYL]ACETATE

Cat. No.: B4601125
M. Wt: 278.26 g/mol
InChI Key: KPEUTHKDQVYFII-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

METHYL 2-[3-(4,6-DIMETHYL-2-PYRIMIDINYL)-2,5-DIOXO-1-IMIDAZOLIDINYL]ACETATE is a complex organic compound that belongs to the class of pyrimidine derivatives. Pyrimidine derivatives are known for their diverse biological activities and are widely used in medicinal chemistry due to their structural versatility and pharmacological properties .

Scientific Research Applications

METHYL 2-[3-(4,6-DIMETHYL-2-PYRIMIDINYL)-2,5-DIOXO-1-IMIDAZOLIDINYL]ACETATE has several scientific research applications:

Preparation Methods

The synthesis of METHYL 2-[3-(4,6-DIMETHYL-2-PYRIMIDINYL)-2,5-DIOXO-1-IMIDAZOLIDINYL]ACETATE involves several steps. One common synthetic route includes the alkylation of 4-methyluracil with ethyl bromoacetate, followed by treatment with hydrazine hydrate to form the hydrazide intermediate. This intermediate is then reacted with 4,6-dimethyl-2-pyrimidinyl isocyanate to yield the final product . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.

Chemical Reactions Analysis

METHYL 2-[3-(4,6-DIMETHYL-2-PYRIMIDINYL)-2,5-DIOXO-1-IMIDAZOLIDINYL]ACETATE undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines.

Mechanism of Action

The mechanism of action of METHYL 2-[3-(4,6-DIMETHYL-2-PYRIMIDINYL)-2,5-DIOXO-1-IMIDAZOLIDINYL]ACETATE involves its interaction with specific molecular targets and pathways. The compound may inhibit enzymes or receptors involved in critical biological processes, leading to its observed biological effects. For example, it may act as a tyrosine kinase inhibitor, blocking the signaling pathways that promote cancer cell growth and proliferation .

Comparison with Similar Compounds

METHYL 2-[3-(4,6-DIMETHYL-2-PYRIMIDINYL)-2,5-DIOXO-1-IMIDAZOLIDINYL]ACETATE can be compared with other pyrimidine derivatives, such as:

The uniqueness of this compound lies in its specific structural features and the range of biological activities it exhibits, making it a valuable compound for further research and development.

Properties

IUPAC Name

methyl 2-[3-(4,6-dimethylpyrimidin-2-yl)-2,5-dioxoimidazolidin-1-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N4O4/c1-7-4-8(2)14-11(13-7)16-5-9(17)15(12(16)19)6-10(18)20-3/h4H,5-6H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPEUTHKDQVYFII-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)N2CC(=O)N(C2=O)CC(=O)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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METHYL 2-[3-(4,6-DIMETHYL-2-PYRIMIDINYL)-2,5-DIOXO-1-IMIDAZOLIDINYL]ACETATE
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METHYL 2-[3-(4,6-DIMETHYL-2-PYRIMIDINYL)-2,5-DIOXO-1-IMIDAZOLIDINYL]ACETATE
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METHYL 2-[3-(4,6-DIMETHYL-2-PYRIMIDINYL)-2,5-DIOXO-1-IMIDAZOLIDINYL]ACETATE
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METHYL 2-[3-(4,6-DIMETHYL-2-PYRIMIDINYL)-2,5-DIOXO-1-IMIDAZOLIDINYL]ACETATE
Reactant of Route 5
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METHYL 2-[3-(4,6-DIMETHYL-2-PYRIMIDINYL)-2,5-DIOXO-1-IMIDAZOLIDINYL]ACETATE
Reactant of Route 6
Reactant of Route 6
METHYL 2-[3-(4,6-DIMETHYL-2-PYRIMIDINYL)-2,5-DIOXO-1-IMIDAZOLIDINYL]ACETATE

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